molecular formula C11H18Cl2N2 B1520168 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride CAS No. 890713-92-5

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride

Cat. No.: B1520168
CAS No.: 890713-92-5
M. Wt: 249.18 g/mol
InChI Key: VMBNDGUIDQJVTA-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
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Biological Activity

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride is a compound with a bicyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₁H₁₈Cl₂N₂
  • Molecular Weight: 249.19 g/mol
  • Structure: The compound features a dihydroquinoline moiety, which is significant in many bioactive molecules due to its ability to interact with various biological targets .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Neuroprotective Effects: Preliminary studies suggest that this compound may possess neuroprotective properties, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Inhibition of Nitric Oxide Synthase (NOS): Compounds related to the dihydroquinoline structure have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. For instance, related compounds have shown potent inhibition of nNOS and have been effective in reversing thermal hyperalgesia in animal models .
  • Antimicrobial and Anticancer Properties: The dihydroquinoline derivatives are also noted for their antimicrobial and anticancer activities. Some studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with various biological macromolecules:

  • Interaction with Enzymes: The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurotransmitter regulation and are therapeutic targets in neurodegenerative diseases .
  • Blood-Brain Barrier Penetration: Some studies indicate that related compounds can effectively cross the blood-brain barrier (BBB), enhancing their potential as central nervous system (CNS) therapeutics .

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Design and Synthesis of nNOS Inhibitors Identified several potent nNOS inhibitors derived from the dihydroquinoline scaffold; one compound showed significant reversal of pain symptoms in animal models at a dose of 30 mg/kg .
Hybrid Compounds for Alzheimer's Disease A series of hybrid compounds combining dihydroquinoline with dithiocarbamate showed effective inhibition of AChE and MAOs, with one compound demonstrating IC50 values as low as 0.28 µM .
Anticancer Activity Various derivatives exhibited cytotoxicity against different cancer cell lines, indicating potential for further development as anticancer agents.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h1-2,4,6H,3,5,7-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBNDGUIDQJVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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